5-(3-Benzyloxyphenyl)-2-cyanophenol
Description
5-(3-Benzyloxyphenyl)-2-cyanophenol is a substituted aromatic compound featuring a benzyloxy group at the 3-position of one phenyl ring and a cyano group at the 2-position of a phenol moiety. For instance, derivatives with benzyloxy and hydroxyphenyl groups, such as 5-(3-Benzyloxyphenyl)-2-(4-octyloxyphenyl)pyrimidin, are noted for their role in enhancing switching speed and low-temperature performance in liquid crystal displays (LCDs) . The benzyloxy group likely contributes to mesogenic properties by introducing steric bulk and modulating intermolecular interactions, while the cyanophenol moiety may enhance dipole-dipole interactions critical for alignment in electric fields.
Properties
IUPAC Name |
2-hydroxy-4-(3-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-10-9-17(12-20(18)22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URALZISBVXDKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685004 | |
| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-56-7 | |
| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-2-cyanophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of ionic liquids as recycling agents has also been explored to enhance the green synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Substituents and Functional Groups
Property and Performance Analysis
Benzyloxy vs. Hydroxy Substituents :
- Benzyloxy Group : Introduces steric bulk and hydrophobicity, reducing crystallization tendencies and improving low-temperature performance in liquid crystals .
- Hydroxy Group : Increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce thermal stability due to intermolecular interactions.
Cyano Group vs. Carboxylic Acid/Fluoro Substituents: Cyano (C≡N): Enhances dipole moment and polarizability, critical for aligning molecules in electric fields (e.g., LCDs). Carboxylic Acid (-COOH): Introduces acidity (pKa ~4-5), making the compound reactive in aqueous environments, as seen in 5-(3-Cyanophenyl)-2-fluorobenzoic acid . Fluoro (F): Electron-withdrawing effects stabilize aromatic rings but may reduce mesogenic flexibility compared to cyano groups.
Heterocyclic Systems (Oxadiazole, Benzoxazole): Compounds like 5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine exhibit rigid planar structures due to conjugated heterocycles, favoring applications in organic light-emitting diodes (OLEDs) or as kinase inhibitors . In contrast, the cyanophenol-benzyloxy system prioritizes tunable mesophase behavior for displays.
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